![molecular formula C30H24N2O2 B11688406 (3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688406.png)
(3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrol-2-one derivatives This compound is characterized by its complex structure, which includes a methoxybenzylidene group, a phenyl group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzylidene group, with reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(methylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(ethylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(propylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of (3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern and the presence of the methoxybenzylidene group This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
Molecular Formula |
C30H24N2O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(3E)-1-(4-anilinophenyl)-3-[(4-methoxyphenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C30H24N2O2/c1-34-28-18-12-22(13-19-28)20-24-21-29(23-8-4-2-5-9-23)32(30(24)33)27-16-14-26(15-17-27)31-25-10-6-3-7-11-25/h2-21,31H,1H3/b24-20+ |
InChI Key |
CFBADPRSQHRLKB-HIXSDJFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C=C(N(C2=O)C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(N(C2=O)C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688326.png)
![N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11688334.png)
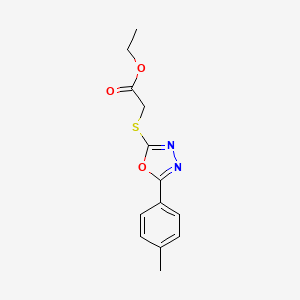
![3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11688346.png)
![N-(2,3-dimethylphenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11688348.png)
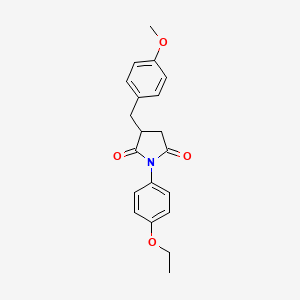
![N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B11688362.png)
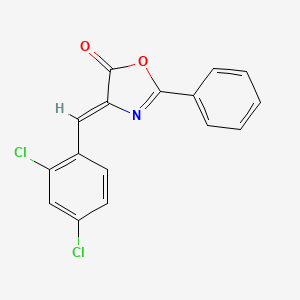
![2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688374.png)

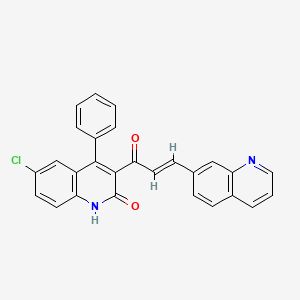
![N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11688396.png)
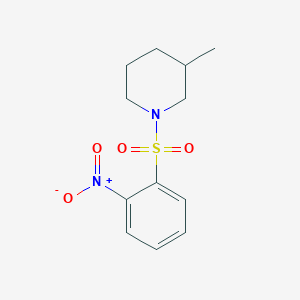
![methyl 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11688415.png)
